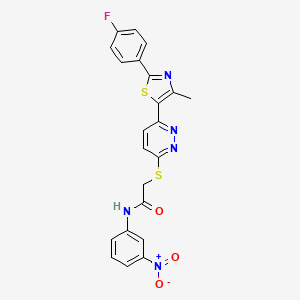
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to the compound , often involves the reaction of suitable amine precursors with sulfonyl chlorides or isothiocyanates. For example, sulfonamides have been synthesized by reacting 3,4-diaminobenzophenone, 8-aminoquinoline, or 2-picoylamine with 4-nitrobenzensulfonyl chloride, yielding compounds with varied biological activities (Cumaoğlu et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, is characterized by the presence of a sulfonyl group attached to an amine group, forming the sulfonamide linkage. This structure is crucial for the compound's interaction with biological targets. Crystallographic studies provide insights into the compound's conformation and intermolecular interactions (Suchetan et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including the compound of interest, participate in various chemical reactions, reflecting their reactivity and functional group transformations. For instance, the Rh(III)-catalyzed defluorinative annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoate for the synthesis of isoquinolines showcases the compound's reactivity and potential for structural diversification (Li et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. Studies on closely related sulfonamide compounds reveal the impact of structural modifications on these physical properties, highlighting the importance of molecular design (Dudutienė et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, such as acidity, basicity, and reactivity toward nucleophiles or electrophiles, are crucial for its biochemical and therapeutic activities. The presence of the sulfonyl and amine groups contributes to its unique reactivity profile, making it a valuable candidate for further medicinal chemistry research (Mun et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pro-apoptotic Effects and Anti-cancer Activity : Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects and anti-cancer activity. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential therapeutic applications in cancer treatment (Cumaoğlu et al., 2015).
Diels–Alder Reactions : N-sulfonyl substituted aza-ortho-xylylenes have been generated and engaged in Diels–Alder reactions, leading to the synthesis of tetrahydroquinoline and quinoline derivatives. This showcases the compound's utility in organic synthesis and the development of novel chemical entities (Consonni et al., 1996).
Antimicrobial Activity : Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been synthesized and displayed significant antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Janakiramudu et al., 2017).
Molecular Interactions and Mechanisms
Protein Kinase C Inhibition : A study introduced a fluorescent protein kinase C inhibitor, demonstrating its utility in tissue experiments by inhibiting the enzyme in a competitive manner, highlighting the compound's potential in research and therapeutic applications related to protein kinase regulation (Hagiwara et al., 1988).
Complexation with Zn2+ : The specific fluorophore complexation with Zn2+ has been studied, indicating applications in developing fluorescent probes for metal ion detection, which could have implications in biological imaging and diagnostics (Coleman et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-2-6-21(14-16)30(26,27)24-19-10-7-17-5-3-13-25(22(17)15-19)31(28,29)20-11-8-18(23)9-12-20/h2,4,6-12,14-15,24H,3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAJCLINCBLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
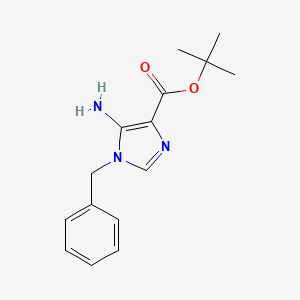
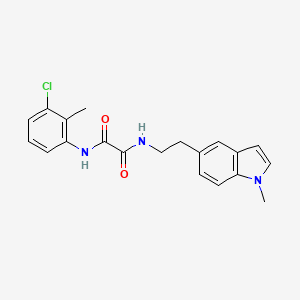
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
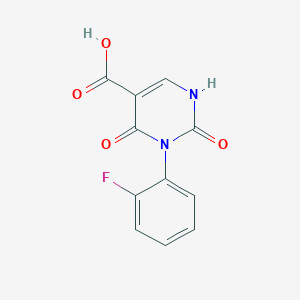

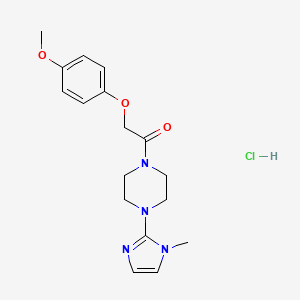
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
